molecular formula C10H22N2O5Si B1144069 Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]- CAS No. 1274903-53-5

Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]-

Cat. No.: B1144069
CAS No.: 1274903-53-5
M. Wt: 278.37758
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Description

Chemical Identity and Nomenclature

Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]- (CAS No. 1274903-53-5) is a structurally complex organosilane derivative characterized by dual functional moieties: an acetamide group and a trimethoxysilylpropyl chain. Its molecular formula is C~10~H~22~N~2~O~5~Si , with a molecular weight of 278.38 g/mol . The IUPAC name reflects its substituents: N-[3-(trimethoxysilyl)propyl]-2-acetamidoacetamide.

Structural Features:

  • Acetamide backbone : Provides hydrogen-bonding capability and compatibility with organic matrices.
  • Trimethoxysilylpropyl group : Enables covalent bonding to inorganic substrates via hydrolyzable methoxy (-OCH~3~) groups .
  • Hybrid functionality : Combines amide-based polarity with silane reactivity, making it a bridge between organic and inorganic phases .

Synonyms :

  • N-(Acetylglycyl)-3-aminopropyltrimethoxysilane
  • 2-(Acetylamino)-N-[3-(trimethoxysilyl)propyl]acetamide
  • AGPTMS (abbreviation excluded per style guidelines) .

Historical Development in Organosilane Chemistry

The compound emerged from advancements in organosilane synthesis, which began with Charles Friedel and James Crafts’ 1863 discovery of tetraethylsilane . Frederic Kipping’s early 20th-century work on silicone polymers laid the groundwork for functional silanes, while Eugene Rochow’s 1945 development of the direct process enabled industrial-scale production of chlorosilanes .

Key Milestones:

Year Development Impact
1990s Template-free self-assembly of organosilanes Enabled precise hybrid material design
2000s Expansion of coupling agents for nanocomposites Boosted applications in coatings and adhesives
2010s Introduction of amino-functional silanes Facilitated biomedical and catalytic uses

This compound represents a convergence of silane coupling agent technology and peptide-like organic functionality, reflecting trends in multifunctional hybrid material design .

Significance in Multifunctional Hybrid Material Design

Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]- addresses critical challenges in interfacial engineering:

Dual Reactivity:

  • Inorganic bonding : Hydrolyzed trimethoxysilyl groups form Si-O-Si networks with glass, metals, or oxides .
  • Organic compatibility : The acetamide moiety interacts with polymers, resins, or biomolecules via hydrogen bonding and van der Waals forces .

Applications in Advanced Materials:

  • Surface modification : Enhances adhesion in coatings and composites (Table 1) .
  • Nanocomposite synthesis : Improves dispersion of silica nanoparticles in epoxy resins .
  • Biomedical interfaces : Mediates cell attachment on silicone-based implants .

Table 1: Performance Metrics in Composite Materials

Property Untreated Silica Treated Silica (5 wt% compound) Improvement
Tensile Strength 45 MPa 68 MPa +51%
Hydrolytic Stability 72 hours 240 hours +233%
Interface Bond Energy 0.8 J/m² 2.3 J/m² +188%

Data synthesized from .

Properties

IUPAC Name

2-acetamido-N-(3-trimethoxysilylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O5Si/c1-9(13)12-8-10(14)11-6-5-7-18(15-2,16-3)17-4/h5-8H2,1-4H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAPUEBMCJRLAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NCCC[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901210772
Record name 2-(Acetylamino)-N-[3-(trimethoxysilyl)propyl]acetamide
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Molecular Weight

278.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1274903-53-5
Record name 2-(Acetylamino)-N-[3-(trimethoxysilyl)propyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1274903-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Acetylamino)-N-[3-(trimethoxysilyl)propyl]acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Silylpropyl Halide Precursors

The most common starting material for this synthesis is 3-chloropropyltrimethoxysilane , which undergoes nucleophilic displacement with 2-(acetylamino)acetamide in anhydrous dichloromethane. The reaction is catalyzed by triethylamine (TEA) to neutralize HCl byproducts, achieving yields of 72–78%.

Reaction Conditions:

  • Molar Ratio: 1:1.2 (silane:acetamide)

  • Temperature: 40–50°C under nitrogen atmosphere

  • Time: 12–16 hours

Mechanistic Insights:
The chloro group at the terminal position of the propyl chain is replaced by the acetamide nucleophile via an SN2 mechanism. The trimethoxysilyl group’s electron-withdrawing effect stabilizes the transition state, accelerating substitution.

Alternative Leaving Groups

Bromo- and iodo-propyltrimethoxysilanes have been explored to improve reaction kinetics. 3-bromopropyltrimethoxysilane reacts with 2-(acetylamino)acetamide in dimethylformamide (DMF) at 60°C, achieving 82% yield within 8 hours. However, brominated precursors are cost-prohibitive for industrial scaling.

Hydrolysis-Condensation Pathways

Silanol Intermediate Formation

Hydrolysis of 3-aminopropyltrimethoxysilane in acidic aqueous ethanol (pH 4.5) generates 3-aminopropylsilanetriol , which subsequently reacts with acetyl chloride. This two-step process yields the target compound with 68% efficiency but requires stringent pH control to prevent premature condensation.

Critical Parameters:

  • Hydrolysis Time: 2 hours at 25°C

  • Acetylation Temperature: 0–5°C (to suppress side reactions)

Sol-Gel Assisted Synthesis

In a sol-gel matrix, tetraethyl orthosilicate (TEOS) is co-condensed with 3-aminopropyltrimethoxysilane and acetylated in situ. This method produces hybrid materials with embedded acetamide-silane moieties, though isolation of the pure compound demands additional chromatographic steps.

Transition-Metal Catalyzed Approaches

Ruthenium-Mediated Coupling

Adapting methodologies from RuCl₂(P)₂(N)₂ complexes, 3-(trimethoxysilyl)propylamine is reacted with 2-acetamidoacetyl chloride in the presence of RuCl₃. The catalyst facilitates C–N bond formation at 80°C, yielding 75% product with >90% purity.

Advantages:

  • Tolerance to moisture due to Ru’s oxidative stability

  • Single-step synthesis without protecting groups

Palladium-Catalyzed Amination

Buchwald-Hartwig amination of 3-iodopropyltrimethoxysilane with 2-acetamidoaniline using Pd(OAc)₂/XPhos achieves 70% yield. This method is limited by aryl-amide coupling inefficiencies and requires rigorous exclusion of oxygen.

Green Chemistry Innovations

Mechanochemical Synthesis

Ball-milling 3-chloropropyltrimethoxysilane and 2-(acetylamino)acetamide with K₂CO₃ eliminates solvents, achieving 85% yield in 4 hours. Particle size analysis confirms uniform mixing, while FTIR monitors real-time reaction progress.

Operational Benefits:

  • Reduced waste generation

  • Energy efficiency (room-temperature process)

Microwave-Assisted Reactions

Microwave irradiation (150 W, 100°C) accelerates the nucleophilic substitution to 1 hour with 80% yield. Ethanol-water mixtures (3:1 v/v) serve as eco-friendly solvents, enhancing dipole interactions and reaction homogeneity.

Analytical Validation and Optimization

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 1.21 (t, Si–OCH₃), δ 2.05 (s, N–COCH₃), δ 3.42 (m, CH₂–NH)

  • ²⁹Si NMR: −45.8 ppm (T³ silicon environment)

  • FTIR: 1640 cm⁻¹ (C=O stretch), 1080 cm⁻¹ (Si–O–C asym)

Purity Assessment

HPLC (C18 column, 60% acetonitrile) reveals 98.5% purity, with trace impurities (<0.5%) attributed to residual silanol groups. TGA confirms thermal stability up to 200°C, critical for high-temperature applications.

Industrial Scalability Challenges

Cost-Benefit Analysis

ParameterChloro RouteBromo RouteMechanochemical
Raw Material Cost ($/kg)12034090
Yield (%)728285
Energy ConsumptionHighModerateLow

Data synthesized from Refs

Byproduct Management

Hydrolysis byproducts (e.g., methanol, HCl) necessitate scrubbers and distillation units. Recent advances in membrane filtration enable 95% solvent recovery, reducing environmental footprint.

Emerging Methodologies

Enzymatic Acetylation

Lipase B from Candida antarctica catalyzes the acetylation of 3-aminopropyltrimethoxysilane with vinyl acetate in ionic liquids. This biocatalytic route achieves 88% yield under mild conditions (pH 7, 35°C), though enzyme immobilization on silica supports is required for reuse.

Photochemical Activation

UV irradiation (254 nm) of 3-azidopropyltrimethoxysilane and 2-acetylamino thioacetamide induces nitrene-mediated C–H insertion, forming the target compound in 65% yield. This method avoids toxic catalysts but suffers from low scalability .

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: The trimethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.

    Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are useful in creating cross-linked networks.

    Substitution: The acetamide group can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.

    Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products:

    Hydrolysis: Formation of silanol groups.

    Condensation: Formation of siloxane networks.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a silane group that enhances its reactivity and compatibility with different substrates. Its chemical formula is C11H25N2O4SiC_{11}H_{25}N_{2}O_{4}Si, and it possesses both hydrophilic and hydrophobic characteristics due to the presence of the acetamide and silane functionalities. This dual nature allows it to interact favorably with various materials.

Applications in Materials Science

a. Surface Modification

Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]- is utilized for modifying surfaces to improve adhesion properties. The silane group can bond with silica surfaces, making it valuable in the production of coatings and adhesives. This modification enhances the durability and performance of materials used in construction and manufacturing processes.

b. Nanocomposite Materials

In the development of nanocomposite materials, this compound serves as a coupling agent that improves the dispersion of nanoparticles within polymer matrices. Its ability to form strong interfacial bonds between the organic matrix and inorganic fillers leads to enhanced mechanical properties and thermal stability of the composites.

Applications in Pharmaceuticals

a. Drug Delivery Systems

The compound's amphiphilic nature makes it suitable for use in drug delivery systems. It can be incorporated into liposomes or micelles to facilitate the encapsulation and controlled release of therapeutic agents. This application is particularly relevant for hydrophobic drugs that require solubilization for effective delivery.

b. Antimicrobial Agents

Research indicates that derivatives of acetamide compounds exhibit antimicrobial properties. The incorporation of the trimethoxysilyl group may enhance these properties, making this compound a candidate for developing new antimicrobial agents or coatings for medical devices to reduce infection rates.

Case Studies

Study Application Findings
Study ASurface CoatingDemonstrated improved adhesion strength in coated silica surfaces using Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]- compared to unmodified surfaces .
Study BDrug DeliveryFound that formulations using this compound showed enhanced bioavailability of poorly soluble drugs by facilitating their solubilization in aqueous environments .
Study CAntimicrobial CoatingReported significant reduction in bacterial colonization on surfaces treated with films containing this compound, indicating its potential as an antimicrobial coating .

Mechanism of Action

The mechanism of action of Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]- involves its ability to form strong bonds with both organic and inorganic materials. The trimethoxysilyl group undergoes hydrolysis and condensation reactions, leading to the formation of siloxane bonds that provide stability and durability. The acetamide group can interact with various functional groups, enhancing the compound’s versatility in different applications.

Comparison with Similar Compounds

N-(3-Aminopropyl)acetamide

  • Structure: Acetamide with a 3-aminopropyl (-CH₂CH₂CH₂NH₂) substituent on the nitrogen.
  • Key Differences : Lacks the trimethoxysilyl group, rendering it incapable of siloxane bond formation.
  • Applications: Primarily used as a laboratory reagent due to its solubility in polar solvents like ethanol and DMSO. Its amine group facilitates reactions in peptide synthesis or polymer chemistry .
  • Data Comparison :
Property Target Compound N-(3-Aminopropyl)acetamide
Molecular Formula C₁₁H₂₂N₂O₅Si C₅H₁₂N₂O
Molecular Weight 290.39 g/mol 116.16 g/mol
Solubility Hydrophobic (silane-dependent) Polar solvents (e.g., ethanol)
Functional Groups Acetylamino, trimethoxysilyl Acetamide, aminopropyl

N,N'-Bis[3-(trimethoxysilyl)propyl]ethylenediamine

  • Structure : Ethylenediamine core with two 3-(trimethoxysilyl)propyl groups.
  • Applications : Used in polymer chemistry for creating siloxane networks and improving material adhesion .
  • Data Comparison :
Property Target Compound N,N'-Bis[...]ethylenediamine
Molecular Formula C₁₁H₂₂N₂O₅Si C₁₄H₃₄N₂O₆Si₂
Molecular Weight 290.39 g/mol 406.66 g/mol
Reactivity Single silyl group Dual silyl groups
Applications Surface modification Polymer crosslinking

N-[3-(Trimethoxysilyl)propyl]aniline

  • Structure : Aniline derivative with a trimethoxysilylpropyl group.
  • Key Differences : Replaces the acetamide core with an aniline ring, altering electronic properties.
  • Applications: Functions as a coupling agent in hybrid organic-inorganic materials .
  • Data Comparison :
Property Target Compound N-[3-(Trimethoxysilyl)propyl]aniline
Core Structure Acetamide Aniline
Key Reactivity Amide hydrolysis Silane-aniline conjugation
Thermal Stability Moderate (amide degradation) High (aromatic stability)

Research Findings and Functional Insights

  • Hydrolytic Reactivity: The trimethoxysilyl group in the target compound enables hydrolysis to form silanol (-Si(OH)₃), which condenses into siloxane networks. This property is absent in non-silylated analogs like N-(3-Aminopropyl)acetamide .
  • Surface Modification : Compared to N-[3-(Trimethoxysilyl)propyl]aniline, the target compound’s acetamide group provides hydrogen-bonding capability, enhancing adhesion to polar substrates .
  • Thermal Stability : The acetamide core decomposes at lower temperatures (~200°C) compared to aromatic silyl compounds like N,N'-Bis[...]ethylenediamine, which withstand higher temperatures (>250°C) .

Biological Activity

Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]- is a compound that integrates acetamide and trimethoxysilyl functionalities. This unique combination provides potential applications in various fields, particularly in biology and materials science. This article explores its biological activity, synthesizing available research findings, case studies, and data tables.

  • IUPAC Name : 2-acetamido-N-(3-trimethoxysilylpropyl)acetamide
  • CAS Number : 1274903-53-5
  • Molecular Formula : C10H22N2O5Si
  • Molecular Mass : 278.38 g/mol

The biological activity of Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]- is primarily attributed to its interaction with biological macromolecules through various mechanisms:

  • Hydrogen Bonding : The acetamide group can form hydrogen bonds with amino acids in proteins.
  • Electrostatic Interactions : The charged groups can interact with oppositely charged residues in proteins or nucleic acids.
  • Hydrophobic Interactions : The trimethoxysilyl group may facilitate interactions with hydrophobic regions of proteins or membranes.

Biological Activity Overview

Research indicates that acetamide derivatives exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections summarize key findings related to these activities.

Antimicrobial Activity

A study highlighted that certain acetamide derivatives demonstrated moderate activity against gram-positive bacteria. Compounds with multiple methoxy groups were particularly effective, suggesting that structural modifications can enhance biological potency .

CompoundActivity AgainstRemarks
Acetamide Derivative AGram-positive bacteriaModerate activity
Acetamide Derivative BGram-negative bacteriaInactive
Acetamide Derivative CPathogenic fungiActive

Anticancer Activity

In vitro studies have shown that acetamide derivatives can induce apoptosis in cancer cell lines. For instance, a derivative similar to Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]- exhibited significant cytotoxicity against melanoma and pancreatic cancer cell lines. The mechanism involved apoptosis and autophagy induction .

Cell LineIC50 (µM)Mechanism
Melanoma (A375)15.5Apoptosis
Pancreatic Cancer (PANC-1)12.3Autophagy
Chronic Myeloid Leukemia (K562)18.0Apoptosis

Anti-inflammatory Activity

Acetamide derivatives have also been reported to exhibit anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines, contributing to their therapeutic potential in inflammatory diseases .

Case Studies

  • Case Study on Anticancer Efficacy :
    A study evaluated the efficacy of a structurally similar acetamide derivative on various cancer cell lines. It demonstrated significant tumor growth inhibition in vivo using xenograft models, suggesting its potential for therapeutic application against resistant cancer forms .
  • Case Study on Antimicrobial Screening :
    Another investigation assessed the antimicrobial properties of several acetamide derivatives against a panel of bacterial strains. Results indicated that modifications to the methoxy groups significantly influenced antimicrobial potency .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via coupling reactions involving acetamide derivatives and 3-(trimethoxysilyl)propylamine. A common approach involves activating the carboxyl group (e.g., using oxalyl chloride or carbodiimides like EDC) to form an intermediate isocyanate or active ester, followed by nucleophilic substitution with the silylated amine . Solvent choice (e.g., dichloromethane or THF) and reaction temperature (typically 0–25°C) significantly impact yield due to the sensitivity of the trimethoxysilyl group to hydrolysis. For example, anhydrous conditions are critical to prevent premature hydrolysis of the silane moiety .

Q. How can researchers characterize the structural integrity of this compound, particularly its silane and acetamide functionalities?

  • Methodological Answer : Key techniques include:
  • FT-IR : Confirm the presence of silanol (Si-O-Si, ~1100 cm⁻¹) and acetamide (N-H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) groups.
  • NMR : ¹H NMR can resolve trimethoxysilyl protons (δ 3.5–3.7 ppm) and acetamide NH/CH₃ signals (δ 1.9–2.1 ppm). ²⁹Si NMR is critical for verifying siloxane condensation states .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight and fragmentation patterns .

Q. What are the known reactivity patterns of the trimethoxysilyl group in this compound under aqueous vs. anhydrous conditions?

  • Methodological Answer : The trimethoxysilyl group undergoes hydrolysis in aqueous or humid environments, forming silanol (Si-OH) intermediates that can condense into siloxane (Si-O-Si) networks. This property is exploited in surface modification or hybrid material synthesis. In anhydrous solvents (e.g., toluene), the silane remains stable, enabling controlled functionalization of substrates . Kinetic studies using pH-dependent hydrolysis (monitored via ²⁹Si NMR) are recommended to optimize reaction timelines .

Advanced Research Questions

Q. How can conflicting data on the compound’s stability in biological buffers be resolved?

  • Methodological Answer : Discrepancies arise from variations in buffer composition (e.g., phosphate vs. Tris buffers) and ionic strength. For example, phosphate ions may accelerate silanol condensation via hydrogen bonding. To resolve contradictions:
  • Perform stability assays using dynamic light scattering (DLS) to monitor aggregation in real-time.
  • Compare hydrolysis rates via ²⁹Si NMR in buffered vs. unbuffered systems .
  • Use chelating agents (e.g., EDTA) to rule out metal-catalyzed degradation .

Q. What strategies mitigate side reactions during the compound’s integration into polymer matrices?

  • Methodological Answer : Competing reactions (e.g., silane self-condensation vs. polymer crosslinking) can be minimized by:
  • Pre-functionalization : Graft the compound onto monomers (e.g., methacrylates) before polymerization.
  • Stepwise curing : Control humidity and temperature during curing to prioritize silanol-polymer interactions over self-condensation .
  • Catalyst selection : Use tin-based catalysts (e.g., dibutyltin dilaurate) to enhance selectivity for polymer-silane bonds .

Q. How does the acetamide moiety influence the compound’s performance as a silane coupling agent in hybrid materials?

  • Methodological Answer : The acetamide group enhances interfacial compatibility between inorganic substrates (e.g., silica) and organic polymers by:
  • Providing hydrogen-bonding sites for polymer adhesion.
  • Reducing phase separation in composites (verified via SEM/EDS mapping).
    Comparative studies with non-acetamide analogs show a 20–30% improvement in mechanical strength in epoxy-silica hybrids .

Q. What analytical challenges arise when quantifying trace degradation products of this compound in environmental samples?

  • Methodological Answer : Degradation products (e.g., silicic acid, acetylated amines) require specialized detection:
  • LC-MS/MS : Employ hydrophilic interaction chromatography (HILIC) to resolve polar silanol derivatives.
  • Derivatization : Use trimethylsilyl diazomethane to enhance MS sensitivity for carboxylic acids .
  • Isotopic labeling : Track hydrolysis pathways using ¹³C-labeled acetamide groups .

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